

Introduction to PKC-theta as a Therapeutic Target

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Compound of Interest

Compound Name: PKC-theta inhibitor 1

Cat. No.: B8513715

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Protein Kinase C-theta (PKC θ) is a member of the novel PKC subfamily of serine/threonine kinases and is predominantly expressed in T-cells and skeletal muscle.[1][2] In T-lymphocytes, PKC θ plays a crucial role in the signal transduction cascade initiated by the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[1][3] Upon T-cell activation, PKC θ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[3] At the synapse, it activates downstream signaling pathways leading to the activation of key transcription factors such as NF- κ B, AP-1, and NFAT.[3][4] These transcription factors are essential for T-cell activation, proliferation, differentiation, and the production of cytokines like Interleukin-2 (IL-2).[1][3][4]

Given its central role in T-cell mediated immune responses, PKC θ has emerged as an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[3] The selective inhibition of PKC θ is anticipated to suppress aberrant T-cell activity without causing broad immunosuppression.[4]

Quantitative Data Summary for CC-90005

The following tables summarize the key quantitative data for the biological activity of CC-90005, a selective PKC θ inhibitor.[1]

Table 1: In Vitro Potency and Selectivity of CC-90005[1]

Target	Assay Type	IC50 / Ki	Selectivity vs. PKC θ
PKC θ	Biochemical	Ki = 1.2 nM	-
PKC δ	Biochemical	>1000 nM	>833-fold
PKC α	Biochemical	>1000 nM	>833-fold
PKC β	Biochemical	>1000 nM	>833-fold
PKC ϵ	Biochemical	>1000 nM	>833-fold
ZAP-70	Biochemical	>1000 nM	>833-fold
ITK	Biochemical	>1000 nM	>833-fold

Table 2: Cellular Activity of CC-90005^[1]

Assay	Cell Type	Endpoint	IC50
IL-2 Production	Human PBMCs	IL-2 Release	35 nM
T-cell Proliferation	Human T-cells	Proliferation	50 nM

Table 3: In Vivo Efficacy of CC-90005^[1]

Animal Model	Disease	Dosing Regimen	Efficacy
Mouse Collagen-Induced Arthritis (CIA)	Rheumatoid Arthritis	Oral, once daily	Dose-dependent reduction in disease severity
Mouse Delayed-Type Hypersensitivity (DTH)	Inflammation	Oral, once daily	Significant inhibition of paw swelling

Table 4: Pharmacokinetic Properties of CC-90005^[1]

Parameter	Species	Value
Oral Bioavailability	Mouse	>50%
Caco-2 Permeability (A-B)	In vitro	High
Plasma Protein Binding	Human	<99%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard immunological and pharmacological assays and have been adapted to reflect the specific evaluation of a PKC θ inhibitor like CC-90005.

PKC θ Biochemical Kinase Assay

This assay determines the direct inhibitory activity of a compound against the isolated PKC θ enzyme.

Materials:

- Recombinant human PKC θ enzyme
- PKC θ substrate peptide (e.g., a fluorescently labeled peptide)
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- Test compound (e.g., CC-90005) dissolved in DMSO
- 384-well plates
- Plate reader capable of detecting fluorescence or luminescence

Procedure:

- Prepare a serial dilution of the test compound in DMSO.

- In a 384-well plate, add the test compound, recombinant PKC θ enzyme, and the substrate peptide.
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the K_m for PKC θ .
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Human PBMC IL-2 Release Assay

This cellular assay assesses the ability of an inhibitor to block T-cell activation by measuring the inhibition of IL-2 production in primary human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
- RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
- Test compound (e.g., CC-90005) dissolved in DMSO.
- 96-well cell culture plates.
- IL-2 ELISA kit.

Procedure:

- Plate PBMCs in a 96-well plate at a density of 2×10^5 cells per well.
- Pre-incubate the cells with a serial dilution of the test compound for 1 hour at 37°C.
- Stimulate the T-cells by adding a combination of soluble anti-CD3 and anti-CD28 antibodies.
- Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
- Centrifuge the plate and collect the cell culture supernatant.
- Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of IL-2 production for each compound concentration and determine the IC50 value.

Mouse Collagen-Induced Arthritis (CIA) Model

This in vivo model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Materials:

- DBA/1 mice (or other susceptible strain).
- Bovine type II collagen.
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
- Test compound (e.g., CC-90005) formulated for oral administration.
- Calipers for measuring paw thickness.

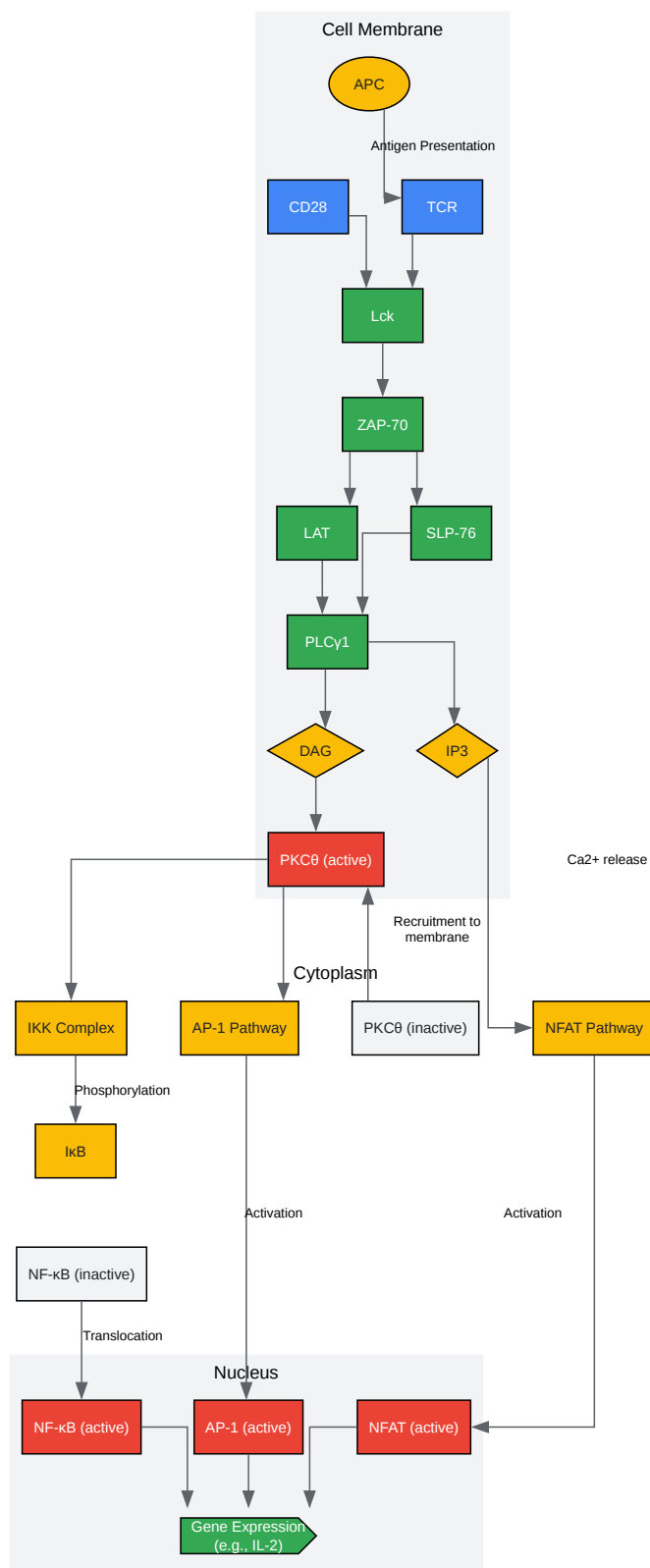
Procedure:

- Disease Induction:

- On day 0, immunize mice at the base of the tail with an emulsion of bovine type II collagen and CFA.
- On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.
- Treatment:
 - Begin oral administration of the test compound or vehicle control once daily, starting from the day of the boost (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
- Clinical Scoring:
 - Monitor the mice daily for signs of arthritis.
 - Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).
 - The maximum clinical score per mouse is 16.
 - Measure paw thickness regularly using calipers.
- Data Analysis:
 - Compare the mean clinical scores and paw thickness between the treatment and vehicle control groups to determine the efficacy of the test compound.

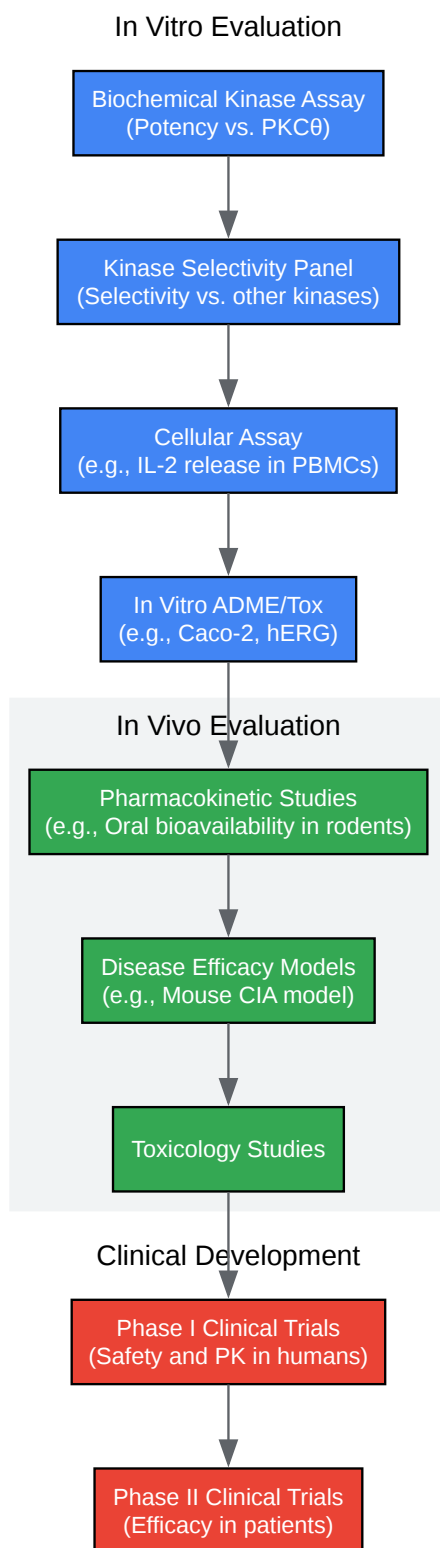
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PKC θ signaling pathway and a typical experimental workflow for the characterization of a PKC θ inhibitor.



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Caption: PKCθ Signaling Pathway in T-cell Activation.



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Caption: Experimental Workflow for PKCθ Inhibitor Drug Discovery.

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